

The Pharmacodynamics of BAY-1816032: A Technical Guide

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Compound of Interest		
Compound Name:	BAY-1816032	
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Introduction

BAY-1816032 is a potent and orally bioavailable inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the mitotic spindle assembly checkpoint, a critical cellular process that ensures the accurate segregation of chromosomes during cell division.[3][4] The catalytic activity of BUB1 is essential for the proper positioning of the chromosomal passenger complex and the resolution of chromosome attachment errors.[3][4][5] By inhibiting BUB1 kinase, BAY-1816032 disrupts this process, leading to chromosome mis-segregation and mitotic delay, ultimately sensitizing cancer cells to other anti-cancer agents.[2][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of BAY-1816032, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols.

Core Pharmacodynamic Properties

The pharmacodynamic profile of **BAY-1816032** has been characterized through a series of preclinical studies. These studies have demonstrated its high potency, selectivity, and on-target activity.

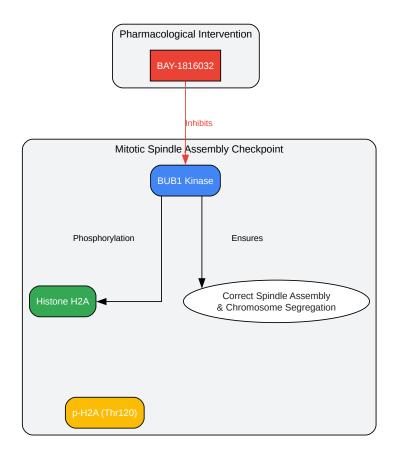


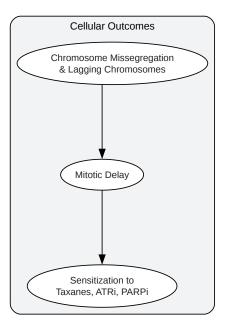
Parameter	Value	Notes
BUB1 Kinase Inhibition (IC50)	6.1 nM[1]	For recombinant catalytic domain of human BUB1.
BUB1 Enzymatic Activity Inhibition (IC50)	7 nM[2][3]	
Target Residence Time	87 minutes[2][3]	Indicates slow dissociation kinetics from the target.
Inhibition of p-H2A (Thr120) in HeLa cells (IC50)	29 nM[2]	Abrogation of nocodazole-induced phosphorylation.
Median Antiproliferative Activity (IC50)	1.4 μM[2][3]	As a single agent across various tumor cell lines.

Mechanism of Action and Signaling Pathway

BAY-1816032 exerts its effect by directly inhibiting the kinase activity of BUB1. This inhibition disrupts the spindle assembly checkpoint and sensitizes cancer cells to taxanes, as well as to ATR and PARP inhibitors.[5][6] The primary downstream effect of BUB1 inhibition by **BAY-1816032** is the abrogation of the phosphorylation of histone H2A at threonine 120 (p-H2A Thr120), a key substrate of BUB1.[2] This leads to defects in chromosome segregation, resulting in lagging chromosomes and mitotic delay.[2][3]







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Caption: Mechanism of action of BAY-1816032 in disrupting the spindle assembly checkpoint.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BUB1 Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **BAY-1816032** against the recombinant catalytic domain of human BUB1.
- · Methodology:
 - The Bayer compound library was screened for BUB1 kinase inhibitors.
 - Medicinal chemistry efforts were employed to improve target affinity and physicochemical and pharmacokinetic parameters, leading to the identification of BAY-1816032.[5]
 - A standard in vitro kinase assay was performed using the recombinant catalytic domain of human BUB1.
 - The assay measured the phosphorylation of a substrate peptide by BUB1 in the presence of varying concentrations of BAY-1816032.
 - The IC50 value was calculated from the dose-response curve.

Cellular Proliferation Assays

- Objective: To assess the antiproliferative activity of BAY-1816032 as a single agent and in combination with other anti-cancer drugs.
- Cell Lines: HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4 cells.[1]
- Methodology:
 - Cells were plated into 384-well plates at densities between 600 and 800 cells per well.[1]
 - After 24 hours, cells were treated with BAY-1816032 as a single agent or in combination with other compounds (e.g., paclitaxel, docetaxel, ATR inhibitors, PARP inhibitors) at various concentrations.[1][6]

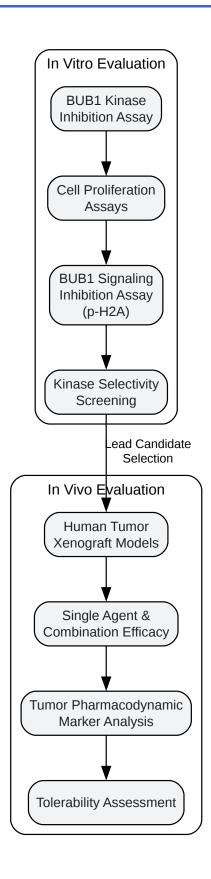


- Cell viability was assessed after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®.
- IC50 values were determined from the dose-response curves.
- Synergistic, additive, or antagonistic effects in combination studies were evaluated using the combination index method.[2]

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of BAY-1816032 alone and in combination with other agents in a living organism.
- Animal Models: Human triple-negative breast cancer xenograft models.[5][6]
- · Methodology:
 - Tumor cells were implanted into immunocompromised mice.
 - Once tumors reached a specified size, mice were randomized into treatment groups.
 - BAY-1816032 was administered orally.[2]
 - Combination therapies involved the co-administration of BAY-1816032 with agents like paclitaxel or olaparib.[6]
 - Tumor growth was monitored over time, and treatment efficacy was assessed by comparing tumor volumes between treated and control groups.[2][6]





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Caption: Preclinical experimental workflow for the characterization of **BAY-1816032**.



Combination Therapy Potential

A significant aspect of the pharmacodynamics of **BAY-1816032** is its ability to synergize with or enhance the efficacy of other anticancer agents.

- Taxanes (Paclitaxel and Docetaxel): Combination studies have consistently demonstrated synergistic or additive antiproliferative effects in various cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer.[6] In vivo, the combination of BAY-1816032 with paclitaxel resulted in a strong and statistically significant reduction in tumor size in xenograft models.[2][5]
- ATR and PARP Inhibitors: BAY-1816032 also shows synergistic or additive effects when combined with ATR and PARP inhibitors.[5][6] In xenograft models, the combination with the PARP inhibitor olaparib significantly delayed tumor outgrowth compared to monotherapies.[6]
- Cisplatin: Notably, the combination of BAY-1816032 with cisplatin was found to be antagonistic.[6] This is likely due to cisplatin's mode of action, which involves inducing DNA damage and causing cell cycle arrest in the S or G2 phase, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective.[6]

Conclusion

BAY-1816032 is a highly potent and selective inhibitor of BUB1 kinase with a well-defined mechanism of action. Its ability to induce mitotic catastrophe and sensitize cancer cells to a range of other therapeutics, particularly taxanes and PARP inhibitors, makes it a promising candidate for combination therapies. The preclinical data strongly support the further clinical investigation of **BAY-1816032** to enhance the efficacy of existing cancer treatments and potentially overcome resistance.[4][5]

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